molecular formula C9H10FN B13395955 4-Cyclopropyl-2-fluoro-3-methylpyridine

4-Cyclopropyl-2-fluoro-3-methylpyridine

Cat. No.: B13395955
M. Wt: 151.18 g/mol
InChI Key: IEAQIHYRIHEZAG-UHFFFAOYSA-N
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Description

4-Cyclopropyl-2-fluoro-3-methylpyridine is a chemical compound with the molecular formula C9H10FN. It is a derivative of pyridine, a basic heterocyclic organic compound. The compound is characterized by the presence of a cyclopropyl group, a fluorine atom, and a methyl group attached to the pyridine ring. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various fields of research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropyl-2-fluoro-3-methylpyridine can be achieved through several methods. One common approach involves the reaction of 2-amino-3-methylpyridine with fluoroboric acid to produce 2-fluoro-3-methylpyridine, which is then further reacted with cyclopropyl reagents to introduce the cyclopropyl group . Another method involves the use of Selectfluor, a fluorinating agent, to introduce the fluorine atom into the pyridine ring .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropyl-2-fluoro-3-methylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce various substituted pyridines .

Scientific Research Applications

4-Cyclopropyl-2-fluoro-3-methylpyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Cyclopropyl-2-fluoro-3-methylpyridine involves its interaction with specific molecular targets and pathways. The fluorine atom in the compound can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The cyclopropyl group can also affect the compound’s steric properties, impacting its overall activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Cyclopropyl-2-fluoro-3-methylpyridine is unique due to the specific combination of the cyclopropyl, fluorine, and methyl groups attached to the pyridine ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C9H10FN

Molecular Weight

151.18 g/mol

IUPAC Name

4-cyclopropyl-2-fluoro-3-methylpyridine

InChI

InChI=1S/C9H10FN/c1-6-8(7-2-3-7)4-5-11-9(6)10/h4-5,7H,2-3H2,1H3

InChI Key

IEAQIHYRIHEZAG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CN=C1F)C2CC2

Origin of Product

United States

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